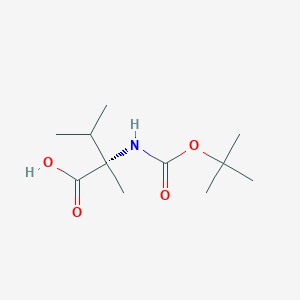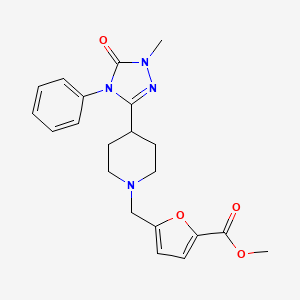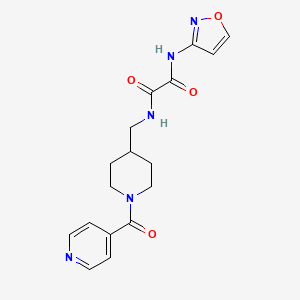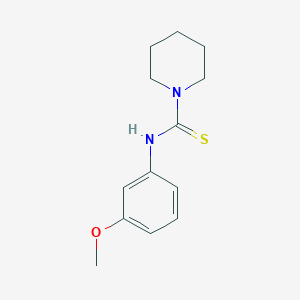![molecular formula C17H15ClFNO4 B2871486 [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1795030-93-1](/img/structure/B2871486.png)
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of various functional groups. Unfortunately, without specific studies or resources detailing this compound, it’s difficult to provide an accurate molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reactants present. Given the lack of specific information on this compound, it’s challenging to provide a detailed chemical reactions analysis .Aplicaciones Científicas De Investigación
Herbicide Analysis and Detection : Studies have focused on analyzing and detecting herbicides like dimethenamid and flufenacet, which possess structural similarities to the compound . These herbicides and their degradates, such as sulfonic and oxanilic acid, were isolated using solid-phase extraction and detected using techniques like gas chromatography-mass spectrometry and high-performance liquid chromatography-electrospray mass spectrometry. This research is significant in understanding the environmental impact and transport of these herbicides, particularly in surface water samples (Zimmerman, Schneider, & Thurman, 2002).
Photoassisted Fenton Reaction : Another study explored the complete oxidation of pesticides like metolachlor in water using the photoassisted Fenton reaction. This reaction represents an effective method for decomposing pesticides, which again shares structural characteristics with the compound of interest, indicating potential applications in environmental remediation and pollution control (Pignatello & Sun, 1995).
Fluoroformate Esters Hydrolysis Study : Research on esters of fluoroformic acid, which bear resemblance to the compound , has been conducted to understand their hydrolysis kinetics. This study provides insights into the chemical behavior of such compounds, which can be useful in synthetic chemistry and the development of new chemical processes (Queen & Nour, 1976).
Synthesis of Fluorinated Compounds : Another area of application is in the synthesis of fluorinated compounds, where alkyl 2-(2-fluoro-anilino)-2-oxo-acetates were used to produce various fluorinated derivatives. Such research aids in the development of new materials and pharmaceuticals (Yavari, Nasiri, & Djahaniani, 2005).
Photoluminescent Material Development : The enzymatic oxidative polymerization of 4-fluoroguaiacol, a structurally related compound, has led to the creation of novel photoluminescent materials. This research could have implications in the development of new materials for optical and electronic applications (López et al., 2014).
Photophysical Properties of Chromophores : Studies on push–pull pyrazine fluorophores, which incorporate elements like methoxy and fluorine similar to the compound , provide insights into the photophysical properties of these materials. This is crucial for applications in fluorescence-based technologies and materials science (Hoffert et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO4/c1-23-15-5-3-2-4-11(15)8-17(22)24-10-16(21)20-14-7-6-12(18)9-13(14)19/h2-7,9H,8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSUXPWJTIQMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2871405.png)
![(Z)-1-benzyl-3-(((2,5-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2871407.png)

![3-(4-chlorobenzyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871410.png)

![4-[2-(4-Cyanophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2871415.png)
![2-Chloro-1-[(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholin-4-yl]ethanone](/img/structure/B2871416.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol](/img/structure/B2871421.png)

![2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2871424.png)
![2-(2-Bromo-4-fluorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2871425.png)
![N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2871426.png)